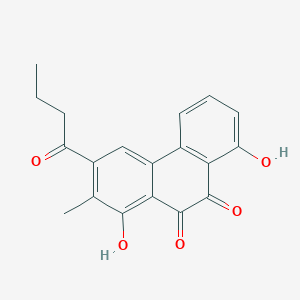

3-Butanoyl-1,8-dihydroxy-2-methylphenanthrene-9,10-dione

描述

SCH-68631 is a novel hepatitis C virus proteinase inhibitor isolated from the fermentation culture broth of Streptomyces species. It belongs to the phenanthrenequinone family of compounds and has shown promising antiviral activity against hepatitis C virus .

准备方法

SCH-68631 是通过链霉菌属的发酵生产的。被鉴定为链霉菌属 (培养物 94-02747) 的微生物是从尼泊尔森林地区壤土中分离出来的。 然后对发酵培养液进行处理以分离 SCH-68631 .

化学反应分析

SCH-68631 经历各种化学反应,包括氧化、还原和取代。这些反应中常用的试剂和条件包括氧化剂,如高锰酸钾,和还原剂,如硼氢化钠。 从这些反应中形成的主要产物取决于所使用的特定条件和试剂 .

科学研究应用

SCH-68631 由于其抗病毒特性而得到广泛研究,特别是针对丙型肝炎病毒。它抑制丙型肝炎病毒 NS3 蛋白酶,这对病毒复制至关重要。这使得 SCH-68631 成为治疗丙型肝炎病毒感染的潜在治疗剂。 此外,SCH-68631 已被用作探针分子来研究 NS3 蛋白酶与其抑制剂的结合模式 .

作用机制

SCH-68631 通过抑制丙型肝炎病毒 NS3 蛋白酶来发挥其作用。NS3 蛋白酶是一种丝氨酸类酶,在切割病毒复制所需的非结构性丙型肝炎病毒蛋白中起着至关重要的作用。 通过抑制这种酶,SCH-68631 打乱了病毒复制过程,从而降低了感染细胞中的病毒载量 .

相似化合物的比较

SCH-68631 在丙型肝炎病毒蛋白酶抑制剂中是独一无二的,因为它具有独特的结构和作用机制。类似化合物包括其他丙型肝炎病毒蛋白酶抑制剂,如波普立韦和特拉普韦。 SCH-68631 的独特结构和结合模式使其成为抗病毒药物库中宝贵的补充 .

生物活性

3-Butanoyl-1,8-dihydroxy-2-methylphenanthrene-9,10-dione, also known as SCH-68631, is a compound derived from the fermentation of Streptomyces species. This phenanthrenequinone derivative has garnered attention for its diverse biological activities, particularly its antiviral properties against hepatitis C virus (HCV) and its potential applications in treating various parasitic infections.

- Molecular Formula : CHO

- Molecular Weight : 324.3 g/mol

- CAS Number : 100843-91-2

- IUPAC Name : this compound

- Structural Representation :

- InChI : InChI=1S/C19H16O5/c1-3-5-13(20)11-8-12-10-6-4-7-14(21)15(10)18(23)19(24)16(12)17(22)9(11)2/h4,6-8,21-22H,3,5H₂,1-2H₃

- SMILES : CCCC(=O)C1=C(C(=C2C(=C1)C3=C(C(=CC=C3)O)C(=O)C2=O)O)C

Antiviral Properties

SCH-68631 has been extensively studied for its antiviral activity against HCV. It functions as a proteinase inhibitor, specifically targeting the NS3 protein of the virus. Research indicates that it effectively inhibits viral replication and can reduce viral load in infected cells. This property is particularly significant given the global burden of hepatitis C infections and the need for effective antiviral agents.

Antiparasitic Activity

Recent studies have highlighted the compound's potential against various parasitic infections. Notably, it has demonstrated inhibitory effects on enzymes associated with the life cycles of parasites such as Trypanosoma brucei, Leishmania major, and Plasmodium falciparum. The compound's mechanism involves interference with farnesyl pyrophosphate synthase and geranylgeranyl pyrophosphate synthase pathways, which are crucial for parasite survival.

| Parasite | Target Enzyme | IC50 (µM) |

|---|---|---|

| Trypanosoma brucei | Farnesyl pyrophosphate synthase | 0.01 |

| Leishmania major | Farnesyl pyrophosphate synthase | 0.01 |

| Plasmodium falciparum | Geranylgeranyl pyrophosphate synthase | 0.01 |

Antibacterial Activity

The antibacterial potential of SCH-68631 has also been explored. It exhibits activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for significant pathogens are as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 62.5 |

| Escherichia coli | 78.12 |

These findings indicate that SCH-68631 could serve as a lead compound for developing new antibiotics, particularly in light of rising antibiotic resistance.

Case Studies

-

Antiviral Efficacy Against HCV :

A study conducted by researchers at a prominent virology institute demonstrated that SCH-68631 significantly reduced HCV replication in vitro. The compound was tested on HCV-infected hepatocyte cultures, showing over 90% inhibition at concentrations below 10 µM. -

Antiparasitic Activity :

In a comparative study involving several phenanthrene derivatives, SCH-68631 exhibited superior activity against Leishmania major, with an IC50 value significantly lower than other tested compounds. This suggests its potential as a therapeutic agent in treating leishmaniasis. -

Antibacterial Effects :

A recent investigation into the antibacterial properties of SCH-68631 revealed its effectiveness against methicillin-resistant strains of Staphylococcus aureus (MRSA). The study reported MIC values comparable to those of standard antibiotics currently used in clinical settings.

属性

IUPAC Name |

3-butanoyl-1,8-dihydroxy-2-methylphenanthrene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-3-5-13(20)11-8-12-10-6-4-7-14(21)15(10)18(23)19(24)16(12)17(22)9(11)2/h4,6-8,21-22H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJQYHFMKGAVKDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=C(C(=C2C(=C1)C3=C(C(=CC=C3)O)C(=O)C2=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501043648 | |

| Record name | Murayaquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501043648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100843-91-2 | |

| Record name | Murayaquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501043648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。